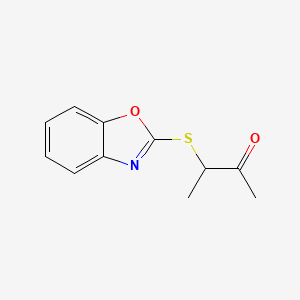

3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

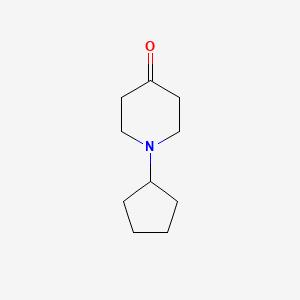

“3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one” is a chemical compound with the molecular formula C11H11NO2S. It has a molecular weight of 221.28 . This compound is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one” were not found, benzoxazole derivatives can be synthesized using various methods . For instance, a feasible and inexpensive reaction system for the synthesis of 3-benzoxazol-2-yl-chromen-2-one, a kind of 3-heteroarylcoumarins, has been developed . This process uses acetic acid and glycerol to accelerate the three-component one-pot reaction of salicylaldehyde, o-aminophenol, and ethyl cyanoacetate .Molecular Structure Analysis

The molecular structure of “3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Synthesis and Derivative Formation

3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one has been explored in the context of synthetic chemistry, particularly in the creation of novel compounds with potential biological activity. For example, novel benzoxazole derivatives synthesized from this compound have shown significant antitubercular activity against both sensitive and drug-resistant Mycobacterium tuberculosis strains. This indicates its role in the development of new antitubercular agents (Łukowska-Chojnacka, Kowalkowska, & Napiórkowska, 2018).

Biocatalysis

The enzymatic properties of 3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one derivatives have been exploited in asymmetric reduction reactions. Whole cells of various fungal strains have been used to reduce prochiral ketones derived from this compound to their corresponding alcohols in a highly enantioselective manner. This highlights its utility in stereoselective biocatalysis, offering an environmentally friendly alternative to traditional chemical synthesis methods (Borowiecki, Włoczewska, & Ochal, 2014).

Catalysis and Chemical Reactions

Further research into the chemistry of 3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one derivatives has involved their use in catalysis and novel chemical reaction developments. For instance, gold(I)-catalyzed intermolecular hydroamination of 1-alkenes, including ethylene, using derivatives of this compound has been demonstrated. This process is notable for its high yield, excellent regioselectivity, and the potential for enantioselective hydroamination, illustrating the compound's versatility in facilitating complex chemical transformations (Zhang, Lee, & Widenhoefer, 2009).

properties

IUPAC Name |

3-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7(13)8(2)15-11-12-9-5-3-4-6-10(9)14-11/h3-6,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQPHDDEDPKYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)SC1=NC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2469974.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2469976.png)

![N-(4-fluorobenzyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2469980.png)

![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469982.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2469984.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2469985.png)

![(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2469987.png)

![7-[(3,4-Dichlorophenyl)methoxy]chromen-2-one](/img/structure/B2469993.png)